Pemetrexed R dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pemetrexed R dimer is a compound related to pemetrexed, a well-known antifolate drug used primarily in the treatment of non-small cell lung cancer and malignant pleural mesothelioma . This compound is a derivative of pemetrexed, and its unique structure and properties make it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of pemetrexed R dimer involves several steps, starting with the preparation of key intermediates. One common method involves the activation of the acid component using 2-chloro-4,6-dimethoxytriazine in the presence of N-methylmorpholine to form an active ester . This ester is then coupled with the appropriate amine to form the desired product. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
Pemetrexed R dimer undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified versions of the original compound with different functional groups.
Scientific Research Applications
Pemetrexed R dimer has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of antifolate drugs and their interactions with cellular targets . In biology, it is used to investigate the effects of antifolate compounds on cell growth and replication . In medicine, this compound is studied for its potential use in cancer treatment, particularly in cases where resistance to other antifolate drugs has developed . Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of pemetrexed R dimer involves the inhibition of key enzymes involved in folate metabolism and purine and pyrimidine synthesis . These enzymes include thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase . By inhibiting these enzymes, this compound disrupts the synthesis of DNA and RNA, leading to the inhibition of cell growth and replication .
Comparison with Similar Compounds
Pemetrexed R dimer is similar to other antifolate compounds, such as methotrexate and raltitrexed . it is distinguished by its unique structure, which includes a pyrrolopyrimidine-based nucleus . This structure allows it to inhibit multiple enzyme targets simultaneously, making it more effective in certain cases . Other similar compounds include pemetrexed disodium and its various diastereoisomers .
Properties
CAS No. |
1802552-04-0 |
---|---|
Molecular Formula |
C40H40N10O13 |
Molecular Weight |
868.8 g/mol |
IUPAC Name |
(2S)-2-[[4-[2-[2-amino-6-[(5R)-2-amino-5-[2-[4-[[(1S)-1,3-dicarboxypropyl]carbamoyl]phenyl]ethyl]-4,6-dioxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]ethyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C40H40N10O13/c41-38-47-29-26(33(57)49-38)21(10-5-17-1-6-19(7-2-17)31(55)43-22(35(59)60)11-13-24(51)52)28(45-29)40(27-30(46-37(40)63)48-39(42)50-34(27)58)16-15-18-3-8-20(9-4-18)32(56)44-23(36(61)62)12-14-25(53)54/h1-4,6-9,22-23H,5,10-16H2,(H,43,55)(H,44,56)(H,51,52)(H,53,54)(H,59,60)(H,61,62)(H4,41,45,47,49,57)(H4,42,46,48,50,58,63)/t22-,23-,40+/m0/s1 |
InChI Key |
MYCCYMLLSPAQLR-CGDPJZLSSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CCC2=C(NC3=C2C(=O)NC(=N3)N)[C@]4(C5=C(NC4=O)N=C(NC5=O)N)CCC6=CC=C(C=C6)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1CCC2=C(NC3=C2C(=O)NC(=N3)N)C4(C5=C(NC4=O)N=C(NC5=O)N)CCC6=CC=C(C=C6)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.